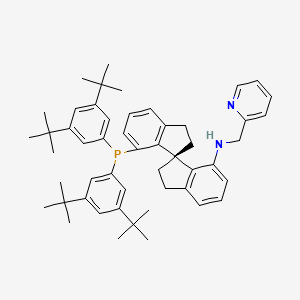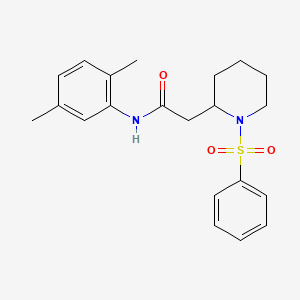![molecular formula C25H26N4O2S B2457001 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-03-1](/img/no-structure.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- 4-Benzylpiperidine acts as a monoamine releasing agent, with a remarkable 20- to 48-fold selectivity for dopamine release over serotonin. It is most potent as a norepinephrine releaser, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin .
- Researchers have explored 4-benzylpiperidine as a potential neuroprotective agent. By virtue of its NMDA antagonist pharmacology, it shows promise in preventing brain damage .
- An analogue of haloperidol, 4-benzylpiperidine , was found to have utility in treating psychosis. Its unique pharmacological profile makes it an interesting candidate for managing psychiatric disorders .
- Although not directly related to monoamine release, derivatives of 4-benzylpiperidine have been investigated as acetylcholinesterase inhibitors. These compounds may play a role in treating conditions like Alzheimer’s disease .
- Researchers have developed new derivatives of 4-benzylpiperidine as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibition is a strategy explored for schizophrenia treatment .
Neuropharmacology and Monoamine Releasing Properties
Neuroprotection and Brain Damage Prevention
Psychosis Treatment
Acetylcholinesterase Inhibition
Glycine Transporter Inhibition for Schizophrenia
Synthetic Chemistry and Drug Design
Mécanisme D'action
Target of Action
The primary target of this compound is the NMDA receptor , specifically the GluN2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function.
Mode of Action
The compound acts as a negative allosteric modulator of the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. This modulation can prevent overstimulation of the receptor, providing a neuroprotective effect .
Biochemical Pathways
The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of the NMDA receptor, it can influence the flow of calcium ions into the neuron, which in turn can affect various downstream signaling pathways involved in neuronal excitability and synaptic plasticity .
Result of Action
The result of the compound’s action is a reduction in the activity of the NMDA receptor, which can help to prevent neuronal damage caused by overstimulation . This could potentially have therapeutic benefits in conditions characterized by excessive glutamate activity, such as certain neurodegenerative diseases.
Action Environment
Environmental factors that could influence the compound’s action include pH and temperature, which can affect the compound’s stability and its interaction with the NMDA receptor. Additionally, the presence of other substances that interact with the NMDA receptor could potentially influence the compound’s efficacy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one to form the intermediate, which is then reacted with 2-chloroacetyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-benzylpiperidin-1-one", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1028685-03-1 |
Formule moléculaire |
C25H26N4O2S |
Poids moléculaire |
446.57 |
Nom IUPAC |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H26N4O2S/c30-22(28-14-12-18(13-15-28)16-17-6-2-1-3-7-17)11-10-21-24(31)29-23(26-21)19-8-4-5-9-20(19)27-25(29)32/h1-9,18,21,26H,10-16H2 |
Clé InChI |
BXJOEYHUCFSBKF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)
![(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456933.png)
![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)
![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)
![7-cyclopropyl-5-((2,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456936.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)